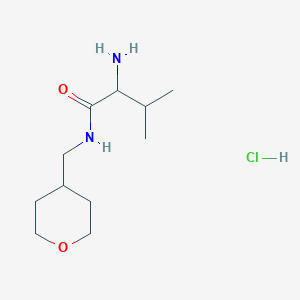
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Descripción general
Descripción
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride, a compound with the CAS number 1246172-75-7, is part of a broader class of amino compounds that have garnered interest for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₃ClN₂O₂. The structure features a tetrahydropyran moiety, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 236.77 g/mol |
| CAS Number | 1246172-75-7 |
| Hazard Classification | Irritant |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related amino compounds have shown them to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.
- Mechanism of Action : The compound's activity may involve the inhibition of topoisomerases, which are critical for DNA replication and transcription in cancer cells. Inhibition of these enzymes can lead to apoptosis in malignant cells.
- Case Studies : In vitro studies have demonstrated that derivatives of the compound can induce cytotoxicity in prostate (PC-3) and lung (SK-LU-1) cancer cell lines, outperforming standard treatments like topotecan in certain assays .
Antifungal Activity
The compound also shows promise as an antifungal agent. Its structural components allow it to interact with fungal cell membranes and inhibit growth.
- In Vitro Efficacy : Compounds similar to this compound have been tested against various Candida species, showing minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal medication .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with its biological targets:
- Topoisomerase IB : Docking simulations suggest that the compound binds effectively to the active site of topoisomerase IB, indicating a potential mechanism for its anticancer effects.
- CYP51 Enzyme : The compound also shows binding affinity towards CYP51, an enzyme essential for fungal sterol biosynthesis, further supporting its antifungal activity .
Propiedades
IUPAC Name |
2-amino-3-methyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8(2)10(12)11(14)13-7-9-3-5-15-6-4-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFXYJFBOISKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















